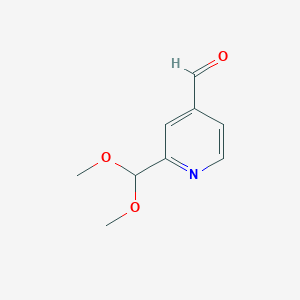![molecular formula C17H10BrN3O4S2 B2566304 N-[(5Z)-5-[(3-bromofenil)metilideno]-4-oxo-2-sulfurilideno-1,3-tiazolidin-3-il]-3-nitrobenzamida CAS No. 299950-75-7](/img/structure/B2566304.png)
N-[(5Z)-5-[(3-bromofenil)metilideno]-4-oxo-2-sulfurilideno-1,3-tiazolidin-3-il]-3-nitrobenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide is a complex organic compound characterized by a thiazolidinone core linked to a nitrobenzamide group. This compound’s intricate structure allows for interesting interactions in chemical and biological systems, making it a valuable subject of study in various research fields.
Aplicaciones Científicas De Investigación
This compound is significant in several research domains:
Chemistry: : Studying reaction mechanisms and stability.
Biology: : Potential as an enzyme inhibitor or probe molecule.
Medicine: : Investigated for antibacterial and anticancer properties.
Industry: : Use in materials science for developing novel polymers or as a precursor in chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step reaction, typically involving the condensation of 3-bromobenzaldehyde with thiosemicarbazide to form an intermediate hydrazone, which then cyclizes into the thiazolidinone ring. The final coupling with 3-nitrobenzoyl chloride completes the structure.
Industrial Production Methods
Industrial production would likely involve optimization of these reaction conditions for scale, focusing on cost-effective and high-yield procedures, such as using automated reaction vessels and continuous flow reactors.
Análisis De Reacciones Químicas
Types of Reactions
N-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide undergoes a variety of chemical reactions:
Oxidation: : Oxidative cleavage of the thiazolidinone ring.
Reduction: : Reduction of the nitro group to an amine.
Substitution: : Electrophilic aromatic substitution on the benzene rings.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or other peroxides in acidic medium.
Reduction: : Hydrides like sodium borohydride or catalytic hydrogenation.
Substitution: : Halogens or nitro groups with strong acids or bases.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Various substituted derivatives based on the electrophile used.
Mecanismo De Acción
N-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide exerts its effects through multiple pathways:
Molecular Targets: : It interacts with enzymes by mimicking natural substrates or binding at allosteric sites.
Pathways Involved: : Disruption of cell wall synthesis in bacteria, inhibition of DNA replication in cancer cells, or modulation of signaling pathways in biological systems.
Comparación Con Compuestos Similares
Compared to other thiazolidinone derivatives, N-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide stands out due to its unique substitution pattern, which provides distinctive reactivity and biological activity.
Similar Compounds: : Thiazolidinones, benzamides, nitrobenzyl compounds.
Uniqueness: : The specific bromophenyl and nitrobenzamide substitutions confer unique properties in terms of solubility, reactivity, and biological activity.
Curious about any specific aspect of its behavior?
Propiedades
IUPAC Name |
N-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3O4S2/c18-12-5-1-3-10(7-12)8-14-16(23)20(17(26)27-14)19-15(22)11-4-2-6-13(9-11)21(24)25/h1-9H,(H,19,22)/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQMMXWKSDZSOS-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-1-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]propan-1-one](/img/structure/B2566222.png)
![1-[(2,4-dichlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2566223.png)
![N-(3-chloro-2-methylphenyl)-N'-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide](/img/structure/B2566224.png)

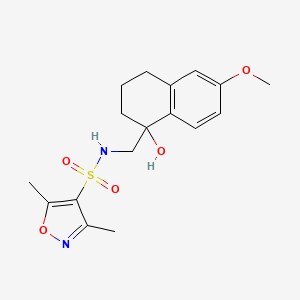
![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2566230.png)
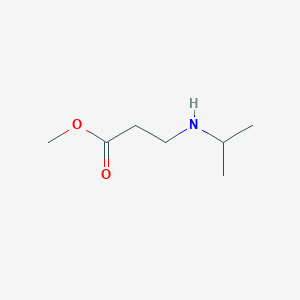
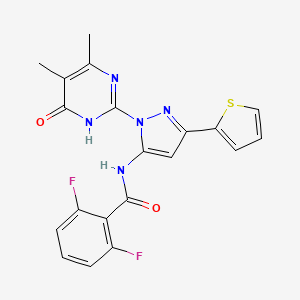
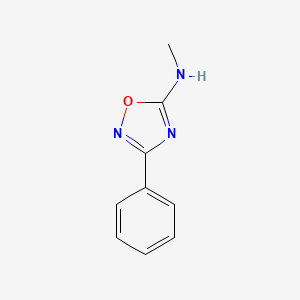
![N-(2,4-difluorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2566238.png)
![3-benzyl-5-methyl-4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2566239.png)
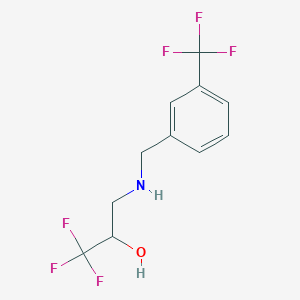
![2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole](/img/structure/B2566243.png)
